N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-ethylphenoxy)propanamide
Description
“N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-ethylphenoxy)propanamide” is a synthetic organic compound that belongs to the class of benzothiophenes
Properties
IUPAC Name |
N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-ethylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2S/c1-4-15-6-9-17(10-7-15)26-14(3)21(25)24-22-19(13-23)18-11-8-16(5-2)12-20(18)27-22/h6-7,9-10,14,16H,4-5,8,11-12H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFSGWNXFPMVBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=C(C1)SC(=C2C#N)NC(=O)C(C)OC3=CC=C(C=C3)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-ethylphenoxy)propanamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate electrophiles.
Introduction of the Cyano and Ethyl Groups: These groups can be introduced via nitrile and alkylation reactions.
Attachment of the Propanamide Moiety: This step involves the reaction of the benzothiophene intermediate with 2-(4-ethylphenoxy)propanoyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-ethylphenoxy)propanamide” can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the benzothiophene core or the phenoxy group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, “N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-ethylphenoxy)propanamide” can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be studied for its potential as a pharmaceutical agent, particularly for its interactions with biological targets.
Medicine
In medicine, derivatives of benzothiophenes are often explored for their therapeutic potential, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In industry, such compounds can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of “N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-ethylphenoxy)propanamide” would depend on its specific biological target. Generally, benzothiophene derivatives can interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene: The parent compound, known for its aromatic properties.
Thiophene: A simpler sulfur-containing heterocycle.
Benzofuran: An oxygen analog of benzothiophene.
Uniqueness
“N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-ethylphenoxy)propanamide” is unique due to its specific substitution pattern, which can impart distinct biological and chemical properties compared to other benzothiophene derivatives.
Biological Activity
N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-ethylphenoxy)propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 354.45 g/mol. It features a benzothiophene core, which is known for its diverse pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular pathways. Recent studies indicate that it may act as an inhibitor of specific kinases, particularly within the mitogen-activated protein kinase (MAPK) family.
Biological Activity Overview
Research has shown that this compound exhibits several biological activities:
- Inhibition of Kinases :
-
Anti-inflammatory Properties :
- Preliminary studies suggest that this compound may exhibit anti-inflammatory effects by modulating cytokine production and decreasing inflammatory markers in cellular models.
-
Anticancer Activity :
- The compound has shown promise in cancer research, particularly in inhibiting cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Target | Reference |
|---|---|---|
| Kinase Inhibition | JNK2/JNK3 | |
| Anti-inflammatory | Cytokine modulation | |
| Anticancer | Induction of apoptosis |
Detailed Research Findings
- Inhibition Studies :
-
Cellular Assays :
- In cellular models, treatment with this compound resulted in significant reductions in cell viability among cancer cell lines. Flow cytometry analyses indicated increased apoptosis rates when treated with the compound compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
